
(4-(1-Aminocyclobutyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Aminocyclobutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1-aminocyclobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminocyclobutyl)phenyl)boronic acid typically involves the formation of the boronic acid group followed by the introduction of the 1-aminocyclobutyl substituent. One common method involves the reaction of 4-bromophenylboronic acid with 1-aminocyclobutane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, typically in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1-Aminocyclobutyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-(1-Aminocyclobutyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-(1-Aminocyclobutyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the inhibition of enzymes that have active sites containing such groups. The compound can also participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the 1-aminocyclobutyl group but shares the boronic acid functionality.
4-Aminophenylboronic acid: Contains an amino group directly attached to the phenyl ring.
4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group.
Uniqueness
(4-(1-Aminocyclobutyl)phenyl)boronic acid is unique due to the presence of the 1-aminocyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous .
Eigenschaften
Molekularformel |
C10H14BNO2 |
|---|---|
Molekulargewicht |
191.04 g/mol |
IUPAC-Name |
[4-(1-aminocyclobutyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO2/c12-10(6-1-7-10)8-2-4-9(5-3-8)11(13)14/h2-5,13-14H,1,6-7,12H2 |
InChI-Schlüssel |
QMEFOVDICZRIBK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2(CCC2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



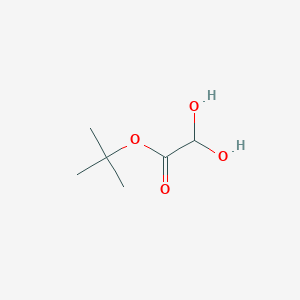
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
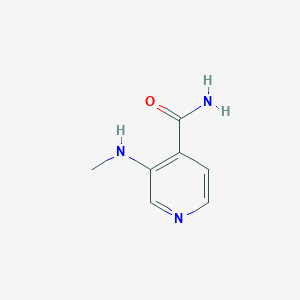

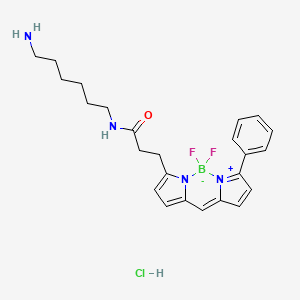
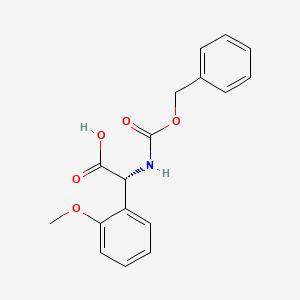
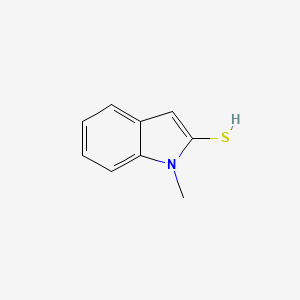


![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
